2,4-二硝基-N-(2,4,6-三溴苯基)-6-(三氟甲基)苯胺

描述

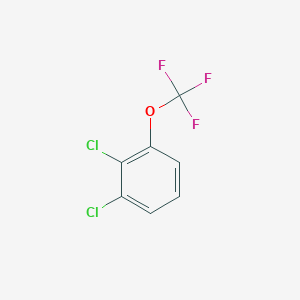

The compound 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline is a chemical that appears to be designed for specialized applications, potentially in the field of agrochemicals or as a building block for more complex molecules. The presence of nitro, bromo, and trifluoromethyl groups suggests that it is a highly substituted aniline derivative, which could have unique physical and chemical properties due to the electron-withdrawing effects of these groups.

Synthesis Analysis

The synthesis of related nitrophenyl-aniline derivatives has been reported, where compounds like N-2,4,6-trinitrophenyl-N'-2,4-dinitrobenzofuroxano-3,5-dinitro-2,6-diaminopyridine were synthesized from diamines and dinitrodichlorobenzene as well as trinitrochlorobenzene . Although the exact synthesis of 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline is not detailed, similar synthetic routes could be employed, involving halogenated intermediates and subsequent nitration reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as elemental analysis, IR, 1H NMR, and MS spectroscopies . These methods would likely reveal the presence of strong electron-withdrawing groups in the compound of interest, which would affect the electron density distribution across the molecule and could potentially lead to intramolecular interactions, such as hydrogen bonding, as suggested in similar compounds .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, showing that anilino-dechlorination reactions can be used to prepare dinitro-trifluoromethylphenyl aniline derivatives . The substituent effects on these reactions were significant, indicating that the nature and position of substituents on the aniline ring can greatly influence the reaction rates and mechanisms. For the compound , similar reactivity patterns could be expected, with the possibility of intramolecular hydrogen bonding affecting its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline would be influenced by its functional groups. The nitro groups are likely to confer a degree of acidity to the hydrogen atoms they are attached to, while the trifluoromethyl group would add to the molecule's overall electronegativity and potentially its volatility. The presence of bromine atoms would increase the molecular weight and could affect the compound's solubility and density. An improved synthesis process for a related compound, 2,6-dibromo-4-trifluoromethoxy aniline, achieved high yields and purity, suggesting that with careful optimization, similar results could be obtained for the synthesis of the compound .

科学研究应用

亲核取代反应

涉及二硝基苯胺衍生物的亲核取代反应的研究揭示了反应机理和动力学。对该主题的研究包括二硝基苯胺除草剂(如三氟拉林和贝芬)与亲核试剂的反应,突出了迈森海默阴离子σ-配合物的形成和SNAr取代产物 (Annandale, Vanloon, & Buncel, 1998)。已经对苯基 2,4,6-三硝基苯基醚在非极性溶剂中与苯胺反应进行了类似的研究,展示了不同的催化机理以及空间和电子效应的影响 (Banjoko & Ezeani, 1986), (Crampton, Emokpae, & Isanbor, 2006)。

植物毒性和抗有丝分裂活性

二硝基苯胺衍生物已被筛选出植物毒性和抗有丝分裂活性,表明在除草剂中具有潜在应用。使用 Allium 试验的研究表明,2,4-二硝基苯胺和 2,6-二硝基-(4-氟甲基)-苯胺的衍生物可以改变有丝分裂指数并引起细胞遗传学紊乱,表明其除草剂潜力 (Ozheredov 等人,2009)。

氢键和分子结构

已经研究了某些二硝基苯胺衍生物的分子内氢键和分子结构。例如,N-(2,6-二硝基-4-三氟甲基苯基)苯胺衍生物在氨基氢和硝基之间表现出分子内氢键,影响反应动力学和过渡态 (Al-Howsaway 等人,2007)。

合成和衍生物

已经探索了某些二硝基苯胺衍生物及其中间体的合成,为新化合物的创造提供了见解。例如,从 3,5-二硝基-1-三氟甲基苯合成 5-三氟甲基-3-(4-甲基-1H-咪唑-1-基)苯胺(抗肿瘤剂尼洛替尼的中间体),说明了这些化合物在制药应用中的用途 (杨世静,2013)。

安全和危害

This would involve a discussion of any known hazards associated with the compound, such as its toxicity, flammability, or environmental impact.

未来方向

This would involve a discussion of potential future research directions, such as new applications for the compound or new methods of synthesis.

属性

IUPAC Name |

2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5Br3F3N3O4/c14-5-1-8(15)12(9(16)2-5)20-11-7(13(17,18)19)3-6(21(23)24)4-10(11)22(25)26/h1-4,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVHIPJJDSPNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)NC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5Br3F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073567 | |

| Record name | 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

CAS RN |

57729-86-9 | |

| Record name | Benzenamine, 2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057729869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B120607.png)

![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)

![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)

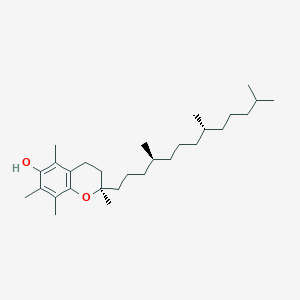

![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)